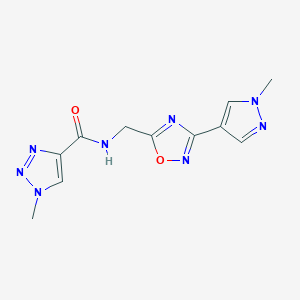
1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H12N8O2 and its molecular weight is 288.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure–activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the coupling of various heterocycles, particularly those containing pyrazole and oxadiazole moieties. The synthetic routes often utilize microwave-assisted techniques to enhance yields and reduce reaction times. For example, the incorporation of different substituents on the pyrazole and oxadiazole rings can significantly influence the biological properties of the final product.
Anticancer Activity
Recent studies have demonstrated that derivatives containing oxadiazole and triazole rings exhibit significant anticancer activity. In particular, compounds with electron-withdrawing groups have shown enhanced potency against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| Compound B | HeLa (Cervical Cancer) | 3.5 | Inhibition of cell proliferation |
| This compound | A549 (Lung Cancer) | 4.2 | Cell cycle arrest |
The structure–activity relationship studies indicate that modifications at specific positions on the pyrazole and oxadiazole rings can lead to improved anticancer activity. For instance, para-substituted derivatives have been reported to exhibit enhanced efficacy against MCF-7 cells due to increased lipophilicity and better cell membrane penetration .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. The presence of both triazole and oxadiazole rings contributes to its broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria.
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bactericidal | Staphylococcus aureus | 12 µg/mL |
| Bacteriostatic | Escherichia coli | 15 µg/mL |
| Antifungal | Candida albicans | 10 µg/mL |
Studies have shown that compounds with halogen substitutions exhibit enhanced antimicrobial properties due to increased interaction with bacterial cell membranes .
Antitubercular Activity
The compound's potential as an antitubercular agent has also been explored. Preliminary results indicate that it may inhibit the growth of Mycobacterium tuberculosis effectively. The mechanism appears to involve disruption of mycobacterial cell wall synthesis, highlighting its potential as a lead compound in tuberculosis therapy .
Case Studies
One notable case study involved the evaluation of a series of derivatives based on the core structure of this compound against various cancer cell lines. The study found that specific modifications led to compounds with IC50 values significantly lower than those of existing chemotherapeutics.
属性
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O2/c1-18-5-7(3-13-18)10-14-9(21-16-10)4-12-11(20)8-6-19(2)17-15-8/h3,5-6H,4H2,1-2H3,(H,12,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHXSCOVLDFEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














